BCN-OH

Catalog No.
S988565
CAS No.
1263166-90-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BCN-OH

CAS Number

1263166-90-0

Product Name

BCN-OH

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N

SMILES

Array

Canonical SMILES

C1CC2C(C2CO)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1

BCN-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol) is a structurally symmetric, aliphatic strained cyclooctyne engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Featuring a primary hydroxyl group, it serves as a critical procurement precursor for synthesizing downstream bioconjugation linkers, such as BCN-NHS esters, BCN-PEG derivatives, and phosphoramidites. Unlike dibenzoannulated cyclooctynes, BCN-OH offers a quantifiable balance of moderate ring strain and low lipophilicity, making it exceptionally well-suited for aqueous biological systems where bulky, hydrophobic reagents cause aggregation[1]. Its symmetrical aliphatic core simplifies downstream characterization, establishing it as a foundational building block for antibody-drug conjugates (ADCs), live-cell imaging probes, and modified oligonucleotides.

Procuring generic or alternative cyclooctynes like DBCO (Dibenzocyclooctyne) in place of BCN-OH introduces significant risks to bioconjugate stability and reaction efficiency. While DBCO is widely used for its fast kinetics with aliphatic azides, its bulky, dual-aromatic structure drastically increases lipophilicity, frequently triggering the aggregation of heavily labeled proteins or causing non-specific binding in cellular assays [1]. Furthermore, for reactions targeting aromatic azides, DBCO exhibits severely depressed kinetics compared to BCN-OH [2]. Attempting to substitute with unstrained alkynes necessitates toxic copper catalysts (CuAAC), which degrade sensitive biomolecules, while ultra-strained alternatives like BARAC suffer from poor shelf stability. Consequently, BCN-OH is non-interchangeable when a workflow demands aqueous solubility, structural compactness, and high reactivity with aromatic azides.

Kinetic Superiority with Aromatic Azides

While DBCO is often assumed to be universally faster than BCN, quantitative kinetic profiling reveals an inverse reactivity order when coupling with aromatic azides. In a direct head-to-head comparison using phenyl azide, BCN-OH achieves a second-order rate constant of 0.2 M⁻¹s⁻¹, whereas DBCO manages only 0.033 M⁻¹s⁻¹ [1]. This makes BCN-OH approximately 6-fold faster for aromatic azide targets.

Evidence DimensionSPAAC second-order rate constant (k2) with phenyl azide
Target Compound Data0.2 M⁻¹s⁻¹
Comparator Or BaselineDBCO (0.033 M⁻¹s⁻¹)
Quantified Difference~6-fold faster reaction rate for BCN-OH
ConditionsCH3CN:H2O (3:1) solvent system

Procurement teams sourcing reagents for aromatic azide bioconjugation must select BCN-OH over DBCO to prevent sluggish kinetics and maximize conjugation yields.

On-Demand Kinetic Tunability via Carbinol Oxidation

A distinct procurement advantage of BCN-OH is its dual utility: it can be used as a stable aliphatic linker or oxidized at the primary hydroxyl group to dramatically accelerate SPAAC kinetics. Oxidation of BCN-OH to its corresponding ketone increases the reaction rate with benzyl azide from a baseline of ~0.18 M⁻¹s⁻¹ to 1.8 M⁻¹s⁻¹ [1].

Evidence DimensionSPAAC rate constant (k2) with benzyl azide
Target Compound DataOxidized BCN ketone (1.8 M⁻¹s⁻¹)
Comparator Or BaselineBaseline BCN-OH (~0.18 M⁻¹s⁻¹)
Quantified Difference10-fold increase in reaction rate post-oxidation
ConditionsReaction with benzyl azide after oxidation

BCN-OH allows manufacturers to stock a single, stable precursor that can be synthetically tuned to access ultra-fast kinetics typically reserved for highly unstable cyclooctynes.

Reduction of Lipophilicity and Steric Hindrance

The structural design of BCN-OH provides a critical advantage in aqueous formulations. Unlike DBCO, which features two bulky benzyl rings flanking the alkyne, BCN-OH relies on a compact bicyclic aliphatic framework. This absence of aromatic rings significantly reduces the molecule's lipophilicity, mitigating the steric hindrance and poor aqueous solubility that plague DBCO-based bioconjugates [1].

Evidence DimensionStructural lipophilicity and steric bulk
Target Compound DataCompact aliphatic bicyclic core (Log P ~ 2.0)
Comparator Or BaselineDBCO (Dibenzo-fused aromatic core)
Quantified DifferenceElimination of dual aromatic rings, significantly lowering hydrophobicity
ConditionsAqueous buffer systems for protein conjugation

Selecting BCN-OH over DBCO is essential for developing Antibody-Drug Conjugates (ADCs) or heavily labeled proteins where hydrophobic aggregation must be minimized.

Stability in Automated Oligonucleotide Synthesis

BCN-OH serves as a robust precursor for generating phosphoramidites used in automated solid-phase oligonucleotide synthesis. Studies demonstrate that BCN-derived scaffolds maintain their structural integrity during the harsh acidic deprotection and basic cleavage cycles required for DNA/RNA synthesis, whereas more highly strained or less stable cyclooctynes degrade [1].

Evidence DimensionChemical stability during solid-phase synthesis
Target Compound DataBCN-OH derivatives (Stable through synthesis cycles)
Comparator Or BaselineLess stable strained alkynes (Degradation observed)
Quantified DifferenceHigh retention of structural integrity through acidic/basic cycles
ConditionsAcidic deprotection and basic cleavage conditions

For commercial production of click-ready oligonucleotides, BCN-OH provides the necessary chemical resilience to survive automated synthesis without compromising downstream SPAAC reactivity.

Aromatic Azide Labeling and Conjugation

Because BCN-OH exhibits a 6-fold faster reaction rate with phenyl azides compared to DBCO, it is the definitive choice for workflows involving aromatic azide-modified proteins, small molecules, or surfaces. Procurement of BCN-OH ensures rapid, high-yield conjugation without the need for elevated temperatures or extended incubation times [1].

Antibody-Drug Conjugate (ADC) Linker Manufacturing

In ADC development, the hydrophobicity of the linker can dictate the aggregation profile and pharmacokinetics of the final biologic. BCN-OH's compact, aliphatic structure makes it an ideal starting material for synthesizing hydrophilic BCN-PEG-payload constructs, avoiding the precipitation risks associated with DBCO[2].

Automated Synthesis of Click-Ready Oligonucleotides

BCN-OH can be readily converted into phosphoramidite building blocks that withstand the rigorous acidic and basic conditions of automated DNA/RNA synthesizers. This makes it a highly reliable precursor for companies manufacturing custom, bioorthogonally reactive oligonucleotides [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Heavy Atom Count

11

UNII

M5C63GE6DP

Dates

Last modified: 08-16-2023
Thekkan et al. A DNA-based fluorescent reporter maps HOCl production in the maturing phagosome. Nature Chemical Biology, doi: 10.1038/s41589-018-0176-3, published online 10 December 2018
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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